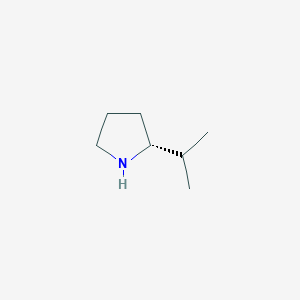
1-(4-Fluorophenyl)-3-(trichloroethenyl)urea
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electron-withdrawing fluorine atom on the phenyl ring and the electron-withdrawing chlorine atoms on the ethenyl group. These groups could potentially influence the reactivity and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the urea group, the fluorine atom on the phenyl ring, and the chlorine atoms on the ethenyl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the urea, fluorophenyl, and trichloroethenyl groups. For example, the compound could potentially have strong hydrogen bonding interactions due to the urea group .Scientific Research Applications
- Ligand Formation : Fenuron acts as a ligand, forming coordination complexes with transition metals. For instance, it can react with palladium (II) acetate to create the coordination complex diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium (II) . These complexes find applications in catalysis and materials science.
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(4-Fluorophenyl)-3-(trichloroethenyl)urea is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that has been implicated in the regulation of a variety of biological processes, including cell survival, differentiation, and metabolism.
Mode of Action
1-(4-Fluorophenyl)-3-(trichloroethenyl)urea acts as an inhibitor of SIRT1 . By inhibiting this enzyme, the compound can cause overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
The inhibition of SIRT1 by 1-(4-Fluorophenyl)-3-(trichloroethenyl)urea affects the p53 pathway . This pathway plays a crucial role in controlling cell growth and preventing cancer development. Overexpression of p53 can lead to cell cycle arrest, promoting cellular senescence or apoptosis.
Pharmacokinetics
It is known that changes in the substituted group of the compound can affect its physicochemical properties, which in turn can influence itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties . These properties are crucial in determining the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 1-(4-Fluorophenyl)-3-(trichloroethenyl)urea’s action primarily involve the induction of cell cycle arrest . This is achieved through the overexpression of p53, leading to cellular senescence or apoptosis, thereby preventing the proliferation of cancer cells.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(1,2,2-trichloroethenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3FN2O/c10-7(11)8(12)15-9(16)14-6-3-1-5(13)2-4-6/h1-4H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCGMFGGOAKGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(=C(Cl)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(trichloroethenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



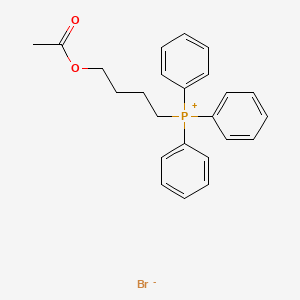
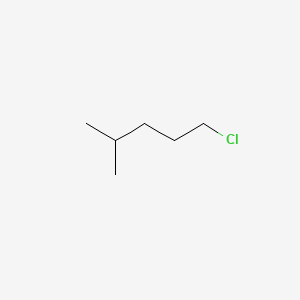

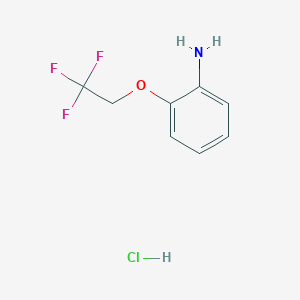
![4-[3,5-Bis(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione](/img/structure/B3042468.png)
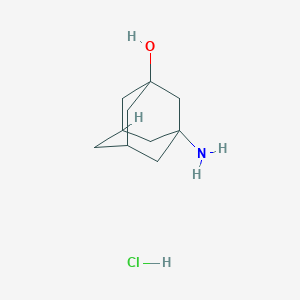
![8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B3042470.png)
![2-(4-Chloro-3-difluoromethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3042474.png)

![[3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane](/img/structure/B3042476.png)

![4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one](/img/structure/B3042482.png)
![Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3042484.png)
